molecular formula C8Cl3FN2 B15128381 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile

Katalognummer: B15128381
Molekulargewicht: 249.5 g/mol
InChI-Schlüssel: TVWLHONALBNZHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is a chemical compound with the molecular formula C8Cl3FN2. It is known for its unique structure, which includes three chlorine atoms, one fluorine atom, and two nitrile groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile with a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to its specific arrangement of chlorine, fluorine, and nitrile groups. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8Cl3FN2

Molekulargewicht

249.5 g/mol

IUPAC-Name

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8Cl3FN2/c9-5-3(1-13)8(12)4(2-14)6(10)7(5)11

InChI-Schlüssel

TVWLHONALBNZHU-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.